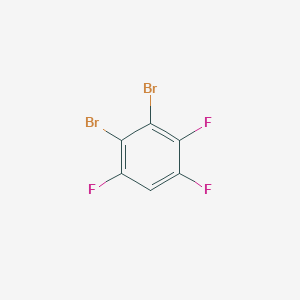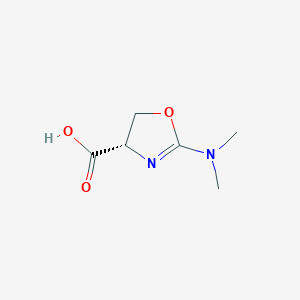![molecular formula C38H34N2O2P2 B12865412 (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, particularly in the synthesis of enantioselective compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and phenylboronic acid.
Introduction of Phosphine Groups: The diphenylphosphanyl groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of the Diamine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodiphenylphosphine, triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is extensively used in scientific research due to its versatility and effectiveness in catalysis:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and Heck reactions, facilitating the synthesis of enantioselective compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products requiring precise catalytic processes.
Mechanism of Action
The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(S)-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine: The enantiomer of the compound, used in similar catalytic processes but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral diphosphine ligand with a different backbone structure.
1,2-Bis(diphenylphosphino)ethane (DPPE): A simpler diphosphine ligand used in various catalytic processes.
Uniqueness
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific chiral environment and the presence of methoxy groups, which enhance its solubility and reactivity in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly valuable in asymmetric catalysis.
Properties
Molecular Formula |
C38H34N2O2P2 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline |
InChI |
InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3 |
InChI Key |
FXWIYEOIADWJET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




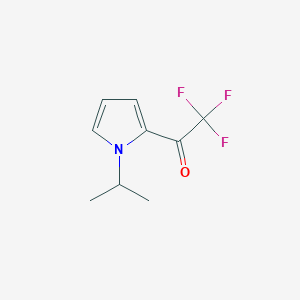
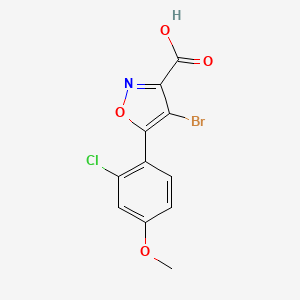
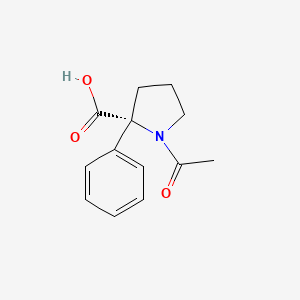
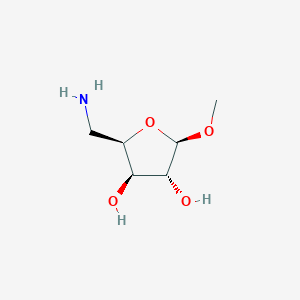
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)
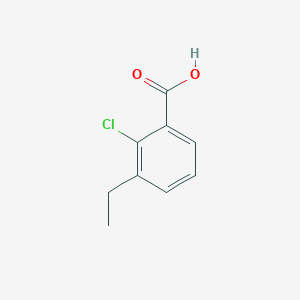
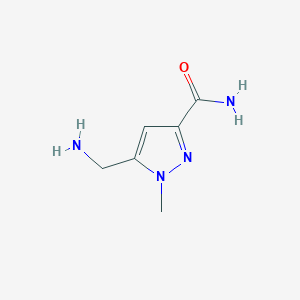
![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
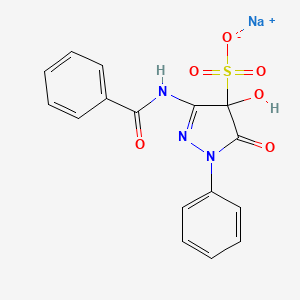
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
